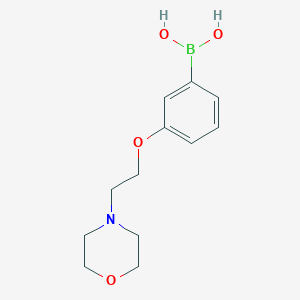

3-(2-Morpholinoethoxy)phenylboronic acid

Descripción

Significance of Boronic Acids in Organic Synthesis and Medicinal Chemistry

Boronic acids, characterized by a carbon-boron bond and two hydroxyl groups (R-B(OH)₂), are stable, generally low in toxicity, and possess versatile reactivity. biosynth.com In organic synthesis, they are most renowned for their role in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for creating carbon-carbon bonds to produce complex molecules like biaryls. nih.gov This reaction is highly valued in medicinal chemistry for its compatibility with a wide array of functional groups, enabling the rapid synthesis of chemical libraries to explore structure-activity relationships (SAR). nih.gov

Beyond cross-coupling reactions, boronic acids are used in various other organic transformations, including the formation of carbon-nitrogen and carbon-oxygen bonds. nih.gov Their ability to act as Lewis acids allows them to form reversible covalent complexes with molecules containing diol (vicinal alcohol) functionalities, such as sugars and glycoproteins, as well as with certain amino acids. nih.govnih.gov This property is the cornerstone of their expanding applications in medicinal chemistry and chemical biology, where they are employed in the design of sensors, drug delivery systems, and enzyme inhibitors. nih.gov When used in drug design, the boronic acid group can be metabolized to boric acid, a naturally occurring and readily eliminated compound, which contributes to its favorable toxicological profile. biosynth.com

Historical Context and Evolution of Boron-Containing Compounds in Drug Discovery

The history of boron in medicine is long and varied. Initially, simple boron compounds like boric acid were used for their antiseptic properties. biosynth.com The journey of boron into modern drug discovery began to accelerate in the mid-20th century with the exploration of boron neutron capture therapy (BNCT), a type of radiation therapy for cancer that uses a stable boron isotope (¹⁰B). nih.gov

The synthesis of the first boronic acids dates back to 1860. biosynth.com However, their widespread application in medicinal chemistry is a more recent phenomenon, significantly boosted by the development of the Suzuki-Miyaura coupling reaction in the late 1970s, which made their incorporation into complex molecules more practical. nih.gov

A landmark moment in the evolution of boron-containing drugs was the FDA approval of bortezomib (B1684674) (Velcade) in 2003. nih.gov Bortezomib, a dipeptidyl boronic acid, was the first proteasome inhibitor approved for treating multiple myeloma and established boronic acids as a viable pharmacophore. nih.gov This success spurred a surge of interest in boron-based drug development, leading to the approval of other boronic acid and derivative drugs, including:

Ixazomib (B1672701) (Ninlaro): Another proteasome inhibitor for multiple myeloma. nih.gov

Vaborbactam (in Vabomere): A β-lactamase inhibitor that protects β-lactam antibiotics from degradation by resistant bacteria. nih.gov

Tavaborole (Kerydin): A benzoxaborole antifungal agent for onychomycosis. nih.gov

Crisaborole (Eucrisa): A benzoxaborole anti-inflammatory agent for atopic dermatitis. nih.gov

This evolution from simple antiseptics to highly specific, targeted therapies highlights the growing appreciation for the unique chemical attributes of boron in drug design. nih.govnih.gov

Overview of Reversible Covalent Interactions of Boronic Acids with Biological Species

A key feature that distinguishes boronic acids in a biological context is their ability to form reversible covalent bonds. scbt.com This interaction is primarily with molecules containing 1,2- or 1,3-diol groups, which are abundant in biological systems, most notably in saccharides (sugars). scbt.combldpharm.com

The interaction proceeds as follows: the boron atom in a boronic acid possesses a vacant p-orbital, making it an electrophilic Lewis acid. nih.gov It can readily react with the hydroxyl groups of a diol to form a cyclic boronate ester. scbt.combldpharm.com This reaction is rapid and reversible, with the stability of the resulting boronate ester being dependent on factors such as the pH of the environment, the pKa of the boronic acid, and the specific geometry of the diol. bldpharm.comnih.gov

At physiological pH, the boronic acid exists in equilibrium between a neutral, trigonal planar form (R-B(OH)₂) and an anionic, tetrahedral boronate form (R-B(OH)₃⁻). nih.gov The tetrahedral form is generally more reactive towards diols. apextraders.co.kr This pH-dependent equilibrium is crucial for many of its applications, such as in sensors and stimuli-responsive drug delivery systems. For instance, hydrogels containing boronic acids can swell or shrink in response to changes in glucose concentration, allowing for the controlled release of encapsulated drugs like insulin (B600854). nih.gov

Beyond diols, the boronic acid moiety can also interact with the hydroxyl groups of serine or threonine residues in the active sites of enzymes, forming a tetrahedral boronate that can mimic the transition state of the enzymatic reaction. researchgate.net This mechanism is the basis for the inhibitory activity of drugs like the proteasome inhibitor bortezomib. researchgate.net

Positioning of 3-(2-Morpholinoethoxy)phenylboronic acid within Contemporary Phenylboronic Acid Research

While extensive research exists on phenylboronic acids as a class, specific published studies detailing the applications of This compound are not widely available. However, its molecular structure allows for informed positioning within current research trends. The compound is commercially available for research use, suggesting its role as a building block or a candidate for screening in various applications. scbt.comapextraders.co.kr

The structure of this compound combines two key functional components:

The Phenylboronic Acid Moiety: This group provides the core functionality for reversible covalent interactions with diols, making it a candidate for applications in glucose sensing or for targeting glycosylated proteins, which are often overexpressed on the surface of cancer cells. nih.govresearchgate.net

The 3-(2-Morpholinoethoxy) Side Chain: The morpholine (B109124) group is a common motif in medicinal chemistry known to improve aqueous solubility and pharmacokinetic properties. The ether linkage and its position on the phenyl ring can influence the electronic properties of the boronic acid, potentially tuning its pKa and its affinity for diols.

Based on these structural features, this compound can be positioned as a promising tool in several contemporary research areas:

Development of Biosensors: The boronic acid group is a well-established recognition element for sugars. nih.govmdpi.com The morpholinoethoxy side chain could be exploited to enhance the sensor's solubility and performance in aqueous biological media.

Targeted Drug Delivery: Phenylboronic acid-functionalized nanoparticles are being actively investigated for targeted drug delivery to cancer cells via interaction with sialic acid, a sugar commonly found on their surface. nih.gov The specific side chain of this compound could be used to modify nanoparticles or drug conjugates to improve their delivery profiles.

Enzyme Inhibition: While many boronic acid-based inhibitors are peptides, non-peptidic structures are also explored. nih.govnih.gov This compound could be screened as an inhibitor for various enzymes, particularly serine hydrolases, where the boronic acid can interact with active site residues.

In essence, this compound represents a modern building block in the boronic acid toolkit, designed with properties amenable to biological applications. Its future research trajectory will likely involve its incorporation into more complex systems like polymers, nanoparticles, or drug conjugates to leverage its combined properties for sensing, diagnostics, or therapeutic purposes.

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 787591-35-9 | apextraders.co.kr |

| Molecular Formula | C₁₂H₁₈BNO₄ | apextraders.co.kr |

| Molecular Weight | 251.1 g/mol | apextraders.co.kr |

| IUPAC Name | [3-(2-morpholin-4-ylethoxy)phenyl]boronic acid | biosynth.com |

This data is compiled from publicly available chemical supplier information.

Propiedades

IUPAC Name |

[3-(2-morpholin-4-ylethoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BNO4/c15-13(16)11-2-1-3-12(10-11)18-9-6-14-4-7-17-8-5-14/h1-3,10,15-16H,4-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUXSLEXAYSGYIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)OCCN2CCOCC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70610473 | |

| Record name | {3-[2-(Morpholin-4-yl)ethoxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70610473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

787591-35-9 | |

| Record name | {3-[2-(Morpholin-4-yl)ethoxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70610473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of 3 2 Morpholinoethoxy Phenylboronic Acid Interactions

Principles of Reversible Covalent Binding with Biological Nucleophiles

Boronic acids are distinguished by their capacity to form reversible covalent bonds with nucleophilic functional groups present in biological macromolecules. mdpi.comnih.gov This reactivity is central to their application as inhibitors, sensors, and carriers for biologically significant molecules. mdpi.com The boron atom in a boronic acid is electrophilic and can readily interact with electron-rich species.

Interaction with Serine Residues in Enzyme Active Sites

The interaction between boronic acids and serine residues within the active sites of enzymes, particularly serine proteases, is a well-documented phenomenon. mdpi.comtandfonline.com The boron atom of the boronic acid acts as an electrophile and is attacked by the nucleophilic hydroxyl group of the serine residue. nih.gov This results in the formation of a tetrahedral boronate adduct, which is a stable complex that can mimic the transition state of the enzymatic reaction. nih.govnih.gov This mimicry is a key factor in the potent and reversible inhibition of these enzymes. tandfonline.comnih.gov Several therapeutic agents, such as bortezomib (B1684674) and vaborbactam, leverage this reversible covalent inhibition mechanism. tandfonline.comtandfonline.com The stability of this boronate linkage is crucial; it must be strong enough to inhibit the enzyme effectively but also reversible to avoid permanent inactivation and potential toxicity. tandfonline.com

Boronate Ester Formation with Vicinal Diols and Saccharides

A hallmark of boronic acid chemistry is the formation of cyclic boronate esters through a reversible covalent reaction with compounds containing 1,2- or 1,3-diol functionalities. nih.govresearchgate.netrsc.org This interaction is fundamental to the use of boronic acids in saccharide sensing and recognition. nih.govrsc.org The reaction proceeds through the condensation of the boronic acid with the diol, leading to the formation of a five- or six-membered ring. researchgate.netrsc.org

The equilibrium of this reaction is pH-dependent. rsc.orgresearchgate.net In aqueous solution, boronic acids exist in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form. nih.govnih.gov The tetrahedral form is generally more reactive towards diols. nih.gov Consequently, the formation of the boronate ester is typically favored at pH values above the pKa of the boronic acid. researchgate.net The stability of the resulting boronate ester is influenced by several factors, including the structure and stereochemistry of the diol, with a preference often observed for cis-diols on a furanose ring. scienceopen.commdpi.com

The kinetics of boronate ester formation are generally rapid, with reactions often completing within seconds. nih.gov This fast binding and dissociation are critical for applications such as continuous glucose monitoring.

Table 1: Factors Influencing Boronate Ester Stability

| Factor | Description |

| pH | Ester formation is generally favored at pH > pKa of the boronic acid. researchgate.net |

| Diol Structure | The stereochemistry and arrangement of the hydroxyl groups significantly impact binding affinity. nih.govscienceopen.com |

| Saccharide Form | Furanose forms of saccharides are often preferred for binding over pyranose forms. nih.govmdpi.com |

| Solvent | The nature of the solvent can influence the equilibrium and stability of the boronate ester. |

Selective Recognition of Sialic Acids in Cellular Contexts

Sialic acids, terminal monosaccharides on many cell surface glycans, play crucial roles in various biological processes and are often overexpressed on cancer cells. nih.govrsc.org Phenylboronic acids have emerged as valuable tools for the selective recognition of sialic acids. nih.govrsc.orgrsc.org This selectivity is attributed to the unique structural features of sialic acid, which contains a glycerol-like side chain with a vicinal diol.

The interaction can be further enhanced by designing boronic acid receptors that have complementary functionalities. For instance, the presence of a positively charged group near the boronic acid moiety can interact with the carboxylate group of sialic acid, leading to a more stable complex. researchgate.netbham.ac.uk This multipoint recognition strategy significantly improves both the affinity and selectivity for sialic acid over other common monosaccharides, particularly under the slightly acidic conditions often found in tumor microenvironments. nih.govbham.ac.uk

Modulation of Boron Lewis Acidity by the Morpholinoethoxy Substituent

The electronic properties of the boron atom in a phenylboronic acid are not static; they are influenced by the nature of the substituents on the phenyl ring. nih.gov The morpholinoethoxy substituent in 3-(2-Morpholinoethoxy)phenylboronic acid plays a significant role in modulating the Lewis acidity of the boron center.

The Lewis acidity of a boronic acid is a measure of its ability to accept an electron pair. This property is directly related to its pKa value; a lower pKa indicates a stronger Lewis acid. nih.gov Electron-withdrawing groups on the phenyl ring increase the Lewis acidity and lower the pKa, while electron-donating groups have the opposite effect. nih.gov

Role of Hydrogen Bonding in the Interaction Profiles of Phenylboronic Acids

Hydrogen bonding is a critical, albeit often secondary, force that fine-tunes the interaction profiles of phenylboronic acids with their binding partners. nih.govacs.org While the primary interaction is the covalent bond formation, hydrogen bonds contribute to the stability and specificity of the resulting complex.

In the case of this compound, the ether oxygen and the morpholine (B109124) nitrogen can potentially participate in hydrogen bonding interactions with the diol or saccharide, contributing to the stability of the boronate ester complex. nih.gov Computational studies have highlighted the importance of such hydrogen bonding networks in stabilizing the bound state. nih.govacs.org

Tautomeric Equilibria and Isomerization Pathways of Substituted Phenylboronic Acids

Tautomers are structural isomers that readily interconvert, most commonly through the migration of a proton. britannica.comwikipedia.orglibretexts.org While keto-enol tautomerism is the most widely known example, boronic acids and their esters can also exhibit tautomeric and isomeric equilibria. libretexts.org

For phenylboronic acids, the primary equilibrium in aqueous solution is between the neutral trigonal planar acid and the anionic tetrahedral boronate. nih.govnih.gov This is not a tautomeric equilibrium in the strictest sense but rather an acid-base equilibrium.

However, the boronate esters formed with diols can exist in different isomeric forms. For instance, when a boronic acid binds to a sugar like glucose, which exists in multiple isomeric forms (anomers and ring isomers) in solution, the resulting boronate ester can also exist as a mixture of isomers. nih.gov The initial binding may occur with one isomer of the sugar, followed by a slower rearrangement to a more stable complex with a different sugar isomer. nih.gov This can affect the apparent binding constant depending on the timescale of the measurement. nih.gov

Advanced Applications of 3 2 Morpholinoethoxy Phenylboronic Acid in Biomedical Research

Drug Discovery and Development Initiatives

The structural motif of 3-(2-Morpholinoethoxy)phenylboronic acid serves as a foundation for designing molecules with specific biological activities. Research initiatives have leveraged this and related phenylboronic acid structures to target enzymes and pathogens implicated in various diseases.

The boronic acid functional group is a key pharmacophore for inhibiting various enzymes, particularly serine proteases. It acts by forming a stable, tetrahedral complex with the catalytic serine residue in the enzyme's active site, mimicking the transition state of substrate hydrolysis.

The rise of multidrug-resistant bacteria poses a significant global health threat. nih.gov A primary mechanism of resistance, especially in Gram-negative bacteria, is the production of β-lactamase enzymes, which inactivate β-lactam antibiotics like penicillins and cephalosporins. nih.govmdpi.com The development of β-lactamase inhibitors (BLIs) to be co-administered with these antibiotics is a critical strategy to overcome this resistance. mdpi.comfrontiersin.org

Boronic acid transition state inhibitors (BATSIs) represent a promising class of non-β-lactam-based BLIs. frontiersin.org Phenylboronic acid derivatives have been shown to be active against Class A and Class C β-lactamases. nih.govmdpi.com These compounds can restore the efficacy of β-lactam antibiotics. For instance, studies on various phenylboronic acid derivatives have demonstrated their ability to act synergistically with antibiotics like meropenem (B701) and ceftazidime (B193861) against clinical strains of bacteria that overexpress β-lactamases such as KPC-2, GES-5, and AmpC. nih.govmdpi.com The boronic acid moiety interacts with the catalytic serine residue (e.g., Ser70 in Class A enzymes) in the β-lactamase active site, effectively neutralizing the enzyme. mdpi.com While direct studies on this compound are limited in this specific context, the exploration of various substitutions on the phenyl ring is a key strategy to optimize potency and spectrum of activity against different β-lactamase classes. nih.gov

| Enzyme Target | Inhibitor Class | Mechanism of Action | Significance |

|---|---|---|---|

| Class A Carbapenemases (e.g., KPC-2, GES-5) nih.gov | Phenylboronic Acids mdpi.com | Forms a stable complex with the catalytic serine residue in the active site. mdpi.com | Restores susceptibility to carbapenem (B1253116) antibiotics like meropenem. nih.gov |

| Class C Cephalosporinases (e.g., AmpC) nih.gov | Phenylboronic Acids mdpi.com | Inhibits enzyme-mediated hydrolysis of cephalosporins. nih.gov | Acts synergistically with β-lactam antibiotics against resistant strains. mdpi.com |

| Pseudomonas-derived cephalosporinase-3 (PDC-3) frontiersin.org | Boronic Acid Derivatives (e.g., SM23) frontiersin.org | Acts as a transition state analog inhibitor. frontiersin.org | Lowers the minimum inhibitory concentration (MIC) of cephalosporins. frontiersin.org |

The ubiquitin-proteasome system is a critical pathway for protein degradation in eukaryotic cells, and its dysregulation is linked to cancers like multiple myeloma. nih.govprotheragen.com The 20S proteasome, the system's catalytic core, has become a validated target for cancer therapy. protheragen.commdpi.com Boronic acid-containing compounds have been at the forefront of proteasome inhibitor development.

Bortezomib (B1684674), a dipeptide boronic acid, was the first-in-class proteasome inhibitor approved for cancer treatment. nih.govnih.gov Its boronic acid group reversibly binds to the active site threonine residue of the proteasome's β5 subunit, primarily inhibiting its chymotrypsin-like (CT-L) activity. nih.govnih.gov This leads to an accumulation of regulatory proteins, triggering apoptosis in cancer cells. protheragen.com The success of bortezomib spurred the development of next-generation proteasome inhibitors, including other boronic acid derivatives like ixazomib (B1672701) and delanzomib. nih.govnih.gov These molecules often feature modifications to improve oral bioavailability, potency, and selectivity. The development of phenylboronic acid-based structures, including those with features like the morpholinoethoxy group, is an area of research aimed at discovering novel proteasome inhibitors with improved therapeutic profiles. protheragen.com

Human Neutrophil Elastase (HNE) is a serine protease stored in the granules of neutrophils. cosmobio.co.jpnih.gov While it plays a role in host defense by degrading foreign proteins, its unregulated activity can lead to the destruction of host tissues, particularly elastin (B1584352) in the lungs. cosmobio.co.jpnih.gov This implicates HNE in the pathogenesis of inflammatory diseases such as chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome. nih.govfrontiersin.org

Consequently, HNE is a significant therapeutic target for anti-inflammatory drug development. cosmobio.co.jp Various classes of inhibitors have been explored, and those that can form covalent bonds with the catalytic serine (Ser195) in the HNE active site are of particular interest. nih.gov Phenylboronic acids fit this profile, acting as transition-state analog inhibitors. Research into peptidyl derivatives of α-aminoalkylphosphonate diaryl esters has yielded potent HNE inhibitors, demonstrating that targeting the enzyme's active site is a viable strategy. mdpi.com The design of specific phenylboronic acid derivatives, potentially including moieties like morpholinoethoxy to enhance pharmacokinetic properties, represents a rational approach to developing novel HNE inhibitors for treating inflammatory lung diseases. nih.gov

Beyond enzyme inhibition, phenylboronic acid derivatives have demonstrated direct antimicrobial and antifungal properties. nih.govresearchgate.net Their mechanism can involve disruption of the bacterial cell wall or interference with essential cellular processes.

The antifungal potential of phenylboronic acid (PBA) and its derivatives has been established against various plant and human pathogens. Studies have shown that PBA can completely inhibit the mycelial growth of fungi like Alternaria alternata at low concentrations. nih.gov For example, 0.05% PBA was sufficient to halt the growth of this pathogen in vitro. researchgate.netnih.gov The introduction of electron-withdrawing groups to the phenyl ring can enhance this antifungal activity. researchgate.net

In the antibacterial realm, halogenated phenylboronic acids have shown efficacy against marine pathogens like Vibrio parahaemolyticus and Vibrio harveyi. nih.gov Certain derivatives exhibit minimum inhibitory concentrations (MICs) of 100 μg/mL and can prevent biofilm formation, a key virulence factor in many bacterial infections. nih.govqub.ac.uk Boronic acids are thought to target the bacterial cell membrane, which is rich in lipopolysaccharides containing cis-diol structures, allowing for specific covalent interactions. nih.gov The morpholinoethoxy group on this compound could potentially enhance these interactions or improve the compound's ability to penetrate microbial defenses.

| Derivative Class | Target Organism | Observed Effect | Reference Finding |

|---|---|---|---|

| Phenylboronic Acid (PBA) | Alternaria alternata (fungus) | Complete inhibition of mycelial growth. | Effective at concentrations as low as 0.05%. nih.gov |

| Halogenated Phenylboronic Acids | Vibrio parahaemolyticus (bacteria) | Inhibition of planktonic cell growth and biofilm formation. | MIC of 100 μg/mL for select derivatives. nih.gov |

| 2-chloro-5-trifluoromethoxybenzeneboronic acid | Botrytis cinerea (fungus) | Inhibited spore germination and enhanced cell membrane permeability. | EC50 value of 0.39 μg/mL. nih.gov |

| Phenylboronic Acid-Modified Polymers | Pseudomonas aeruginosa (bacteria) | Inhibition of biofilm formation. | Concentration-dependent reduction in biofilm. qub.ac.uk |

The role of phenylboronic acid derivatives extends to modulating inflammatory pathways beyond specific enzyme inhibition. Inflammation is a complex process involving mediators like prostaglandins (B1171923) and leukotrienes, which are produced by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, respectively. nih.gov

Some arylpropionic acid derivatives are well-known nonsteroidal anti-inflammatory drugs (NSAIDs). mdpi.com Research into related structures has shown that compounds like 3-benzoyl-propionic acid exhibit anti-inflammatory activity by reducing cell migration and the production of inflammatory mediators like nitric oxide. researchgate.net More complex synthetic derivatives have demonstrated potent, dual inhibition of both COX and 5-LOX enzymes. nih.govmdpi.com Furthermore, the functionalization of materials with phenylboronic acid pinacol (B44631) ester has been used to create reactive oxygen species (ROS)-responsive nanoparticles for targeted anti-inflammatory drug delivery in conditions like periodontitis. nih.gov These studies highlight the broad potential of using the phenyl-acid scaffold, to which this compound belongs, as a basis for developing new anti-inflammatory agents with potentially novel mechanisms of action.

Toxicity and Selectivity Profiles in Biological Systems

The utility of any compound in biomedical applications is fundamentally dependent on its safety and its ability to selectively interact with target cells or tissues while sparing healthy ones. Phenylboronic acid and its derivatives, including this compound, are generally regarded for their biocompatibility and low immunogenicity. rsc.org Research into specific formulations has provided more detailed insights into their toxicity and selectivity profiles.

Studies have shown that nanovectors and delivery systems incorporating PBA derivatives exhibit a high degree of safety in various cell models. For instance, a drug delivery system incorporating a PBA derivative, CNPBA-Dex-b-PLA, demonstrated excellent cytocompatibility, with cell viability remaining above 90% in MTT assays. rsc.org Similarly, nanoparticles formed from the block copolymer p(LAMA-b-AAPBA), which contains a PBA moiety, showed no cytotoxicity in Chinese hamster ovary (CHO) and human colorectal carcinoma (Caco-2) cells. rsc.org

The selectivity of PBA-based compounds is often linked to their targeted design. A notable example is a fluorescent probe where PBA was linked to a rhodamine B derivative (R4B). This probe, designed for sialic acid recognition, selectively inhibited the growth of human colorectal adenocarcinoma HT-29 cells, which overexpress sialic acid, but showed no significant cytotoxicity toward normal human colon fibroblast cells. nih.gov This demonstrates a clear selective action against cancerous cells. Furthermore, systemic administration of nanocomplexes composed of PBA-grafted polyethylenimine (PEI-PBA) and siRNA did not lead to significant systemic toxicity or immunotoxicity in preclinical models, highlighting its potential for safe in vivo applications. acs.orgresearchgate.net

| Compound/System | Cell Line(s)/Model | Key Finding | Reference |

|---|---|---|---|

| Rhodamine-PBA Probe (R4B) | HT-29 (colorectal cancer), CCD-18Co (normal colon) | Selectively inhibited growth of cancer cells with no significant cytotoxicity to normal cells. | nih.gov |

| PEI-PBA/siRNA Nanocomplexes | In vivo models | Did not cause significant systemic toxicity or immunotoxicity upon administration. | acs.orgresearchgate.net |

| p(LAMA-b-AAPBA) Nanoparticles | CHO, Caco-2 | Demonstrated no cytotoxicity in tested cell lines. | rsc.org |

| CNPBA-Dex-b-PLA | (Not specified) | Showed good cytocompatibility with cell viability >90%. | rsc.org |

Targeted Drug Delivery Systems

The ability of boronic acids to form reversible covalent bonds with diols is a cornerstone of their use in drug delivery. This interaction is particularly effective for targeting cell surface carbohydrates, which differ between healthy and diseased cells.

A key feature of many cancer cells is aberrant glycosylation, often characterized by the overexpression of sialic acid (SA) residues on the cell surface. rsc.orgnih.gov Phenylboronic acid and its derivatives have a strong affinity for the diol groups within sialic acid, making them ideal ligands for targeting cancer cells. rsc.orgacs.org This interaction is often pH-sensitive; the binding affinity can be stronger in the slightly acidic microenvironment of tumors (pH 6.5–7.2) compared to the physiological pH of healthy tissues (pH 7.4). acs.orgsci-hub.se This pH-triggered binding provides an additional layer of selectivity for tumor targeting. acs.orgsci-hub.seelsevierpure.com

Researchers have leveraged this principle to design sophisticated nanovectors for cancer therapy. For example, nanoparticles decorated with PBA have been developed to deliver siRNA specifically to cancer cells. acs.orgresearchgate.netacs.orgnih.gov In one such system, PBA was grafted onto low molecular weight polyethylenimine (PEI-PBA), which could then encapsulate siRNA. These nanocomplexes showed enhanced uptake in cancer cell lines due to the interaction between PBA and cell-surface sialic acid. acs.org This targeted approach has also been used to deliver potent chemotherapy drugs, such as platinum-based agents, to eradicate cancer stem-like cells that are rich in sialic acid and resistant to conventional treatments. acs.orgelsevierpure.com

| Delivery System | Ligand | Cargo | Target | Key Feature | Reference |

|---|---|---|---|---|---|

| Polymer Nanoparticles | Phenylboronic Acid (PBA) | siRNA (e.g., for PLK-1) | Sialic acid on cancer cells | Enhanced cellular uptake and gene silencing in cancer cells. | acs.orgacs.org |

| Polymeric Micelles | 5-Boronopicolinic Acid (5-BPA) | Platinum anticancer drugs | Sialic acid on cancer stem-like cells | High binding affinity in acidic pH, enhancing tumor accumulation and efficacy. | acs.orgsci-hub.seelsevierpure.com |

| Nanovectors | PBA-grafted PEI | siRNA | Sialic acid on cancer cell membranes | Facilitates cancer-targeted RNA delivery with good biocompatibility. | researchgate.netnih.gov |

Beyond targeting sialic acid, the broader affinity of boronic acids for the diverse range of saccharides coating every mammalian cell—the glycocalyx—can be harnessed to enhance the intracellular delivery of therapeutic macromolecules. acs.orgraineslab.com This interaction facilitates the transport of polar, difficult-to-deliver biological agents like proteins and peptides across the cell membrane and into the cytosol, where they can exert their effects. acs.orgacs.org

This strategy of "boronate-mediated delivery" has been successfully used to deliver various proteins. For example, conjugating a cytotoxic enzyme, ribonuclease A (RNase A), with boronic acids significantly enhanced its entry into cancer cells and its subsequent cell-killing activity. acs.orgraineslab.com The mechanism involves an initial binding to cell-surface saccharides, which promotes uptake, often through endocytosis. raineslab.com To ensure the therapeutic protein is released in its active, unmodified form, "traceless" delivery systems have been designed. These systems use linkers that are cleaved by intracellular enzymes, releasing the native protein inside the cell. nih.gov

Furthermore, some delivery systems are engineered to respond to the specific environment inside the cell. Micelles functionalized with a specific fluorinated phenylboronic acid have been designed to release their siRNA cargo in response to high intracellular concentrations of adenosine (B11128) triphosphate (ATP), further improving the specificity of delivery. nih.gov This interaction with the general saccharide landscape of the cell surface provides a powerful, non-cationic method for the cytosolic delivery of a wide array of biological agents. rsc.orgacs.org

Diagnostic Tools and Biosensors

The specific and reversible binding properties of this compound and related compounds make them excellent candidates for the development of highly sensitive and stable diagnostic tools and biosensors, particularly for detecting carbohydrates.

The development of reliable, enzyme-free glucose sensors is a major goal in diabetes management. techbriefs.com Phenylboronic acid derivatives offer a robust alternative to traditional enzyme-based sensors, which can be unstable. acs.orgnih.gov The fundamental sensing mechanism relies on the reversible reaction between the boronic acid (a Lewis acid) and the diol groups of a glucose molecule. nih.govresearchgate.net In an aqueous solution at physiological pH, the boronic acid exists in equilibrium between a neutral, trigonal planar form and a negatively charged, tetrahedral boronate form. rsc.orgresearchgate.net The binding of glucose shifts this equilibrium, forming a cyclic boronate ester, which alters the electronic environment of the PBA molecule. nih.govresearchgate.net

This change can be translated into a measurable signal through several design principles:

Optical Sensors: The PBA moiety is often coupled with a fluorescent reporter molecule (fluorophore), such as an anthracene (B1667546) derivative. nih.goviaea.org When glucose binds to the boronic acid, it modulates the fluorescence of the reporter, causing a change in intensity that is proportional to the glucose concentration. nih.govdcu.ie

Electrochemical Sensors: For electrochemical detection, the PBA is typically immobilized on an electrode surface, often along with a redox-active marker like ferrocene. iaea.org The binding of glucose alters the electrochemical properties of the system, which can be measured as a change in current or potential. iaea.orgrsc.org

Hydrogel-Based Sensors: PBA can be incorporated into a hydrogel matrix. acs.org The binding of glucose causes the hydrogel to swell or shrink due to changes in charge and cross-linking density, and this volumetric change can be converted into an optical signal. acs.orgnih.gov

These non-enzymatic sensors are highly stable and can be designed for continuous monitoring applications. nih.govnih.gov

The same principles used for glucose sensing can be extended to recognize more complex glycan structures on cell surfaces for disease diagnostics. rsc.org Alterations in the cellular "glycan fingerprint" are known hallmarks of many diseases, including cancer. nih.govrsc.org Phenylboronic acid derivatives serve as synthetic receptors that can bind to these cell-surface glycans, enabling the differentiation of healthy and diseased cells. nih.govnih.govcsuohio.edu

One powerful approach involves using PBA-functionalized polymers as sensor arrays. nih.govrsc.org Because the binding affinity between boronic acid and glycans is pH-responsive, incubating cells with a single fluorescent polymer sensor at different pH values can generate a multi-channel "fingerprint" based on the fluorescence response. nih.gov This high-content data allows for the accurate discrimination between different cancer cell lines or even glycomutant cell lines, demonstrating that the recognition is glycan-driven. nih.govrsc.org

This technology has also led to the development of "theranostic" agents—compounds that combine therapeutic and diagnostic functions. A probe based on rhodamine and phenylboronic acid was shown to not only selectively detect intracellular sialic acid in colorectal cancer cells through fluorescence but also to induce apoptosis in those same cells, offering a single molecule for both imaging and treatment. nih.gov These tools provide a promising avenue for developing new diagnostic strategies for cancer and other diseases associated with changes in cell-surface glycosylation. rsc.orgacs.org

Role of 3 2 Morpholinoethoxy Phenylboronic Acid in Materials Science and Sensing Technologies

Incorporation into Functional Polymeric Materials

The integration of 3-(2-Morpholinoethoxy)phenylboronic acid into polymer structures imparts them with stimulus-responsive capabilities. Phenylboronic acid (PBA) and its derivatives are well-known for their ability to form reversible complexes with compounds containing 1,2- or 1,3-diols, such as saccharides. researchgate.net This interaction is the foundation for creating "smart" polymeric materials that can respond to specific biological molecules. The morpholino group in this compound can influence the pKa of the boronic acid, making the polymer more sensitive to glucose at the physiological pH of 7.4. rsc.org

A primary application of polymers functionalized with this compound is in the development of glucose-responsive systems, particularly for applications like self-regulated insulin (B600854) delivery. rsc.org These polymers are designed to undergo a structural change in the presence of glucose.

The fundamental mechanism relies on the equilibrium between the uncharged, trigonal boronic acid and the charged, tetrahedral boronate anion. mdpi.com In the presence of glucose, the boronic acid moieties form boronate esters, shifting the equilibrium and increasing the negative charge density along the polymer chain. This charge alteration leads to macroscopic changes in the polymer network, such as swelling or dissolution. mdpi.com For instance, hydrogels synthesized with PBA derivatives exhibit increased swelling upon glucose exposure, which can be harnessed to control the release of encapsulated drugs like insulin. mdpi.comnih.gov The incorporation of amine-containing groups, such as the morpholino group, is a strategy to lower the effective pKa of the boronic acid, enhancing its responsiveness to glucose under physiological conditions. nih.gov

Key Research Findings in Glucose-Responsive Polymers:

| Polymer System Type | Responsive Mechanism | Key Finding | Relevant Studies |

| Hydrogels | Increased glucose concentration leads to the formation of boronate esters, causing electrostatic repulsion and swelling of the hydrogel network. | Hydrogels can be engineered to release insulin in proportion to the ambient glucose concentration, mimicking pancreatic function. nih.gov | Zhang et al. mdpi.com, Shiino et al. nih.gov |

| Micelles/Vesicles | Glucose binding to PBA groups on amphiphilic block copolymers can induce disassembly of the micellar or vesicular structure. | This disassembly provides a "switchable" container for on-demand drug release triggered by hyperglycemic conditions. rsc.org | Li and Yang et al. nih.gov |

| Polymer Complexes | Competitive binding of glucose displaces a diol-containing polymer (like polyvinyl alcohol) from the PBA-functionalized polymer, causing a change in viscosity or gel-sol transition. | Demonstrates a reversible, glucose-mediated control over the physical state of the polymer system. | Sakurai et al. mdpi.com |

Layer-by-Layer (LbL) assembly is a versatile technique for creating ultrathin, functional films on various substrates. nih.govsigmaaldrich.com This method involves the sequential deposition of materials with complementary interactions, such as oppositely charged polyelectrolytes. mdpi.comnih.gov Polymers functionalized with this compound can be used as a component in LbL films to create surfaces that are responsive to glucose.

In a typical setup, a PBA-containing polymer is layered with a diol-containing polymer like polyvinyl alcohol (PVA). The stability of the resulting multilayer film is dependent on the boronate ester crosslinks between the layers. When exposed to a glucose solution, the free glucose molecules competitively bind to the boronic acid sites, displacing the PVA and leading to the disassembly or swelling of the LbL film. mdpi.com This response can be precisely controlled by the number of layers, the concentration of the PBA derivative, and the pH of the environment. nih.gov The response time for such films is typically in the range of minutes, and the process is often reversible. mdpi.com The morpholinoethoxy group can contribute to the stability and responsiveness of the LbL assembly through secondary interactions like hydrogen bonding.

Applications in Organic Electronics and Optoelectronics

While less common than its use in biomedical sensing, this compound has potential applications in organic electronics. Boronic acid-containing polymers, such as poly(3-thiophene-boronic acid), have been investigated as organic semiconductors. researchgate.net The boronic acid group can influence the electronic properties of the polymer backbone. Functionalization with side chains like morpholinoethoxy can be used to tune the material's solubility, processability, and sensitivity to its environment.

The electronic structure of these polymers can be modulated by the binding of diols to the boronic acid group, which suggests a potential application in chemical field-effect transistors (ChemFETs) for detecting saccharides. Theoretical studies on poly(3-thiophene boronic acid) indicate it behaves as a p-type semiconductor with a distinct optical band gap, making it suitable for use in organic transistors. researchgate.net The incorporation of a morpholinoethoxy group could further refine these properties for specific device applications.

Utilization as Ligands for Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks (COFs) are a class of porous, crystalline polymers with highly ordered structures formed from covalent bonds between organic building blocks. ossila.com Boronic acids are frequently used as monomers in the synthesis of boroxine-linked or boronate ester-linked COFs.

Enhanced Selectivity: The morpholino groups can provide specific binding sites for guest molecules.

Improved Stability: Functionalization can modify the chemical environment within the pores, potentially increasing the framework's stability against moisture.

Catalytic Activity: The amine functionality of the morpholino group can act as a basic catalytic site.

Similarly, in Metal-Organic Frameworks (MOFs), which consist of metal ions or clusters linked by organic ligands, functionalized ligands are crucial for tuning the framework's properties for applications like gas storage, catalysis, and drug delivery. espublisher.comcsic.es While direct use of this compound as a primary linker in MOFs is less common, its functional group could be incorporated into more traditional carboxylate-based ligands to achieve specific host-guest interactions. scite.ai

Advanced Optical Sensing Mechanisms: Photoinduced Electron Transfer (PET) and Fluorescence Resonance Energy Transfer (FRET)

The boronic acid group is a powerful recognition element for building fluorescent sensors for saccharides. rsc.org The sensing mechanism often relies on modulating Photoinduced Electron Transfer (PET) or Fluorescence Resonance Energy Transfer (FRET). rsc.orgrsc.org

Photoinduced Electron Transfer (PET): In a typical PET sensor, a fluorophore is covalently linked to a receptor (the boronic acid). nih.govqub.ac.uk In the absence of the target analyte (glucose), an electron transfer occurs from a donor to the excited fluorophore, quenching its fluorescence. For a sensor based on this compound, the tertiary amine of the morpholino group can act as the electron donor (quencher). Upon binding of glucose to the boronic acid, the electron-donating ability of the receptor site is diminished. This change inhibits the PET process, "turning on" the fluorescence of the nearby fluorophore. nih.gov The efficiency of this process is highly dependent on the spatial arrangement and electronic properties of the donor, fluorophore, and receptor.

Fluorescence Resonance Energy Transfer (FRET): FRET is a distance-dependent energy transfer between a donor fluorophore and an acceptor chromophore. nih.govnih.gov A FRET-based glucose sensor can be designed by using two different fluorescent molecules or a fluorophore-quencher pair. The binding of glucose to a boronic acid receptor can induce a conformational change in the sensor molecule, altering the distance between the donor and acceptor. researchgate.netresearchgate.net This change in distance directly modulates the FRET efficiency, leading to a ratiometric change in the fluorescence signal, which is a highly desirable feature for quantitative sensing.

| Sensing Mechanism | Principle | Role of this compound |

| PET | Analyte binding modulates the rate of electron transfer from a donor (quencher) to an excited fluorophore. | The morpholino group can act as the PET donor, and the phenylboronic acid is the analyte receptor. Glucose binding alters the electronics of the receptor, inhibiting quenching and increasing fluorescence. rsc.orgnih.gov |

| FRET | Analyte binding induces a conformational change that alters the distance between a donor-acceptor fluorophore pair, changing the energy transfer efficiency. | The boronic acid group serves as the binding site that triggers the conformational change in a larger molecular construct. nih.govresearchgate.net |

Computational Approaches and Structure Activity Relationship Studies of 3 2 Morpholinoethoxy Phenylboronic Acid Derivatives

Quantum Mechanical Calculations for Electronic Structure and Reactivity Predictions

Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of boronic acid derivatives. nih.govtandfonline.com These calculations provide insights into molecular geometry, charge distribution, and orbital energies, which are fundamental to a molecule's behavior.

DFT calculations can be used to optimize the molecular geometry of phenylboronic acid derivatives, finding the most stable conformations. lodz.pl For phenylboronic acids, several conformers can exist depending on the orientation of the hydroxyl groups on the boron atom. researchgate.netlongdom.org Studies on related molecules like 3-cyanophenylboronic acid have shown that the energy differences between these conformers can be small, suggesting they may co-exist in equilibrium. nih.govresearchgate.net The most stable conformer is often the cis-trans configuration. nih.gov

A key aspect of electronic structure analysis is the examination of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO (ΔE) is a critical parameter for molecular reactivity and stability. researchgate.net A smaller gap generally implies higher reactivity. For various phenylboronic acid derivatives, this energy gap has been calculated to be in the range of 5 to 6 eV. researchgate.netlongdom.org

Furthermore, QM calculations can map the molecular electrostatic potential (MEP) onto the electron density surface. tandfonline.com The MEP visualizes the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is crucial for predicting how the molecule will interact with other molecules, such as receptor sites in a protein. tandfonline.com

Table 1: Calculated Electronic Properties of Phenylboronic Acid Derivatives from DFT Studies Note: Data is compiled from studies on analogous phenylboronic acid compounds, not 3-(2-Morpholinoethoxy)phenylboronic acid itself, to illustrate typical computational outputs.

| Compound Studied | Calculation Level | Property | Calculated Value | Reference |

|---|---|---|---|---|

| 3-Cyanophenylboronic acid | DFT/B3LYP/6-311++G(d,p) | HOMO-LUMO Gap (ΔE) | 5.66 eV | researchgate.netlongdom.org |

| 4-Methoxycarbonylphenylboronic acid | DFT/B3LYP/6-311++G(d,p) | HOMO-LUMO Gap (ΔE) | 5.39 eV | researchgate.net |

| Diindolylmethane-phenylboronic acids | B3LYP/6311++G(d,p) | Conformational Energy Difference | 0.7 to 3.3 kcal/mol | nih.gov |

Molecular Docking and Dynamics Simulations for Protein-Ligand Interactions

Molecular docking and molecular dynamics (MD) simulations are indispensable computational techniques for studying how a ligand, such as a derivative of this compound, interacts with its protein target. nih.govnih.govyoutube.com

Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. e-nps.or.kr This method involves placing the ligand in various positions and conformations within the protein's active site and scoring the resulting poses based on factors like intermolecular forces and geometric complementarity. dergipark.org.tr Docking studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and the crucial covalent bond that often forms between the boronic acid's boron atom and a serine residue in the active site of enzymes like β-lactamases or proteases. nih.gove-nps.or.kr For instance, docking simulations of various inhibitors have identified critical interactions with active site residues like HIS383, GLU384, and TYR520 in angiotensin-converting enzyme (ACE).

Molecular Dynamics (MD) simulations provide a dynamic view of the protein-ligand complex over time, offering insights that static docking models cannot. frontiersin.orgnih.gov Starting from a docked pose, MD simulates the movements of every atom in the system by solving Newton's equations of motion. bohrium.com These simulations, often run for nanoseconds to microseconds, can assess the stability of the predicted binding mode, reveal the role of water molecules at the interface, and show conformational changes in both the ligand and the protein upon binding. youtube.comfrontiersin.org Developing accurate force fields, which define the potential energy of the system, is critical for the reliability of MD simulations, and specific parameters for the boron atom have been developed for this purpose. nih.gov

Together, these methods help rationalize the binding affinity of different derivatives and guide the design of new compounds with improved potency and selectivity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Optimized Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.neteurekaselect.com The goal of QSAR is to create a predictive model that can guide the design of new, more potent derivatives. nih.gov

In a QSAR study, molecular descriptors are calculated for a set of molecules with known activities (e.g., IC₅₀ values). These descriptors quantify various physicochemical properties of the molecules, such as:

Steric properties: Molar Refractivity (MR), McGowan's Volume (MgVol), and Polar Surface Area (PSA). researchgate.net

Electronic properties: Acidity (pKa), dipole moment, and charges on specific atoms. nih.gov

Hydrophobic properties: LogP (partition coefficient).

Statistical methods, like multiple regression analysis, are then used to build a model that relates these descriptors to the observed biological activity. nih.gov For example, a QSAR study on a series of telomerase inhibitors resulted in a 3D-QSAR model that provided pharmacophore insights for designing more potent agents. nih.gov Studies on autotaxin inhibitors have highlighted that steric factors like molar volume and refractivity seem to govern the inhibition. researchgate.neteurekaselect.com

The resulting QSAR equation can be used to predict the activity of new, unsynthesized derivatives of this compound. By analyzing the model, chemists can identify which structural features are most important for activity. For example, a model might indicate that increasing the size of a particular substituent or adding a hydrogen bond acceptor at a specific position will enhance inhibitory effect. nih.gov This allows for a more focused and rational approach to drug design, optimizing the lead compound's structure for better efficacy. nih.gov

Elucidation of Boron Electrophilicity and its Modification by Aromatic Substituents

The boronic acid group, –B(OH)₂, is a Lewis acid, meaning the boron atom is electron-deficient and can accept a pair of electrons. researchgate.net This electrophilicity is central to its mechanism of action, particularly in its ability to form a reversible covalent bond with nucleophilic residues (like serine) in enzyme active sites. The reactivity of the boron atom is significantly influenced by the electronic properties of substituents on the phenyl ring. nih.gov

This phenomenon is analogous to the principles of electrophilic aromatic substitution, where the reactivity of the benzene (B151609) ring is controlled by activating and deactivating groups. nih.govyoutube.com

Electron-Withdrawing Groups (EWGs): Substituents that pull electron density away from the aromatic ring (e.g., -NO₂, -CN, -CF₃) increase the Lewis acidity of the boron atom. nih.govnih.gov This makes the boron more electrophilic and can lower the pKa of the boronic acid, meaning it becomes a stronger acid. nih.gov For instance, the pKa of phenylboronic acid is approximately 8.8, but the introduction of a meta-CF₃ group can lower it to around 7.8. nih.gov

Electron-Donating Groups (EDGs): Substituents that donate electron density to the ring (e.g., -OCH₃, -NH₂) decrease the Lewis acidity of the boron atom. nih.gov This makes the boron less electrophilic and increases the pKa.

Table 2: Influence of Aromatic Substituents on the Acidity (pKa) of Phenylboronic Acid

| Substituent (X) in X-C₆H₄B(OH)₂ | Position | Effect | Approximate pKa | Reference |

|---|---|---|---|---|

| -H (Unsubstituted) | - | - | 8.8 | nih.gov |

| -F | meta | Electron-withdrawing | 8.1 | nih.gov |

| -CF₃ | meta | Strongly electron-withdrawing | 7.8 | nih.gov |

| -F | para | Weakly electron-withdrawing | 8.7 | nih.gov |

Conformational Analysis of the Morpholinoethoxy Side Chain and its Stereoelectronic Contributions to Binding

The morpholinoethoxy side chain is a key structural feature of this compound, and its conformation plays a critical role in how the molecule fits into a protein's binding pocket. nih.gov The flexibility of this chain allows it to adopt various spatial arrangements to maximize favorable interactions.

Conformational Analysis involves identifying the stable, low-energy conformations of the side chain. longdom.org The morpholine (B109124) ring itself typically adopts a stable chair conformation, similar to cyclohexane. The ethoxy linker (–O–CH₂–CH₂–) has rotatable bonds, allowing the morpholine ring significant freedom of movement relative to the phenylboronic acid core. Computational methods can be used to explore this conformational space and identify the most probable orientations the side chain will assume. nih.gov

Stereoelectronic Contributions refer to how the spatial arrangement of orbitals and electron pairs (stereochemistry) influences the molecule's electronic properties and interactions (electronics). The morpholinoethoxy side chain possesses several features that contribute to binding:

Hydrogen Bond Acceptors: The oxygen atom in the ether linkage and the oxygen and nitrogen atoms within the morpholine ring are all potential hydrogen bond acceptors. Their spatial orientation in a given conformer will determine their ability to form hydrogen bonds with donor groups on the protein.

Hydrophobic Pockets: The ethylene (B1197577) carbons of the ethoxy group and the carbon atoms of the morpholine ring can engage in favorable van der Waals or hydrophobic interactions if the binding site has complementary nonpolar regions.

Understanding the conformational preferences of this side chain is crucial for explaining the observed structure-activity relationships and for designing derivatives where the side chain is modified to improve binding affinity and selectivity. nih.gov

Future Perspectives and Emerging Research Directions for 3 2 Morpholinoethoxy Phenylboronic Acid

Advancements in Targeted Therapeutic Modalities and Personalized Medicine

The inherent ability of phenylboronic acids to form reversible covalent bonds with diols makes them prime candidates for targeting glycans, which are often overexpressed on the surface of cancer cells. nih.govjapsonline.com This interaction with carbohydrates like sialic acid provides a foundation for developing targeted cancer therapies. The morpholinoethoxy group in 3-(2-Morpholinoethoxy)phenylboronic acid can further enhance its therapeutic potential by improving its pharmacokinetic profile, including solubility and cell permeability.

Future research is anticipated to focus on leveraging these properties to design novel drug delivery systems. For instance, nanoparticles or polymers functionalized with this compound could serve as vehicles for delivering cytotoxic agents directly to tumor sites, thereby minimizing off-target effects and enhancing therapeutic efficacy. nih.govchemicalbook.com

The principles of personalized medicine, which aim to tailor treatments to individual patient characteristics, stand to benefit significantly from compounds like this compound. mdpi.compersonalizedmedicinecoalition.org The development of theranostic agents, which combine diagnostic and therapeutic capabilities, is a particularly exciting frontier. mdpi.com Future research could explore the use of this compound in systems that not only deliver a therapeutic payload but also provide a detectable signal for monitoring treatment response in real-time. The morpholino group might also play a role in modulating interactions with specific biological targets, opening avenues for therapies tailored to a patient's unique biomarker profile.

Innovations in Diagnostic and Sensing Platforms for Point-of-Care Applications

The reversible binding of boronic acids with sugars is a cornerstone for the development of glucose sensors. japsonline.com This has significant implications for managing diabetes, and this compound could contribute to the next generation of glucose monitoring technologies. The morpholinoethoxy substituent may enhance the stability and sensitivity of such sensors, making them more reliable for point-of-care (POC) applications. frontiersin.orgnih.gov

Emerging research is likely to focus on integrating this compound into various sensing platforms. This includes the development of fluorescent or colorimetric sensors where a change in signal upon binding to glucose or other biologically relevant diols can be easily detected. mdpi.com Such sensors could be incorporated into wearable devices or simple test strips for continuous and non-invasive monitoring. nih.gov The development of such POC devices would empower patients with more effective tools for managing their health.

Exploration of Novel Synthetic Routes and Scalability for Industrial Production

The widespread application of this compound hinges on the development of efficient and scalable synthetic methods. While general methods for synthesizing phenylboronic acids are well-established, such as the reaction of a Grignard reagent with a trialkyl borate (B1201080), optimizing these routes for this specific compound is a key area for future research. chemicalbook.commdpi.com

Interdisciplinary Research Opportunities at the Interface of Chemistry, Biology, and Materials Science

The unique properties of this compound position it at the crossroads of several scientific disciplines. ucsb.edu Future research will undoubtedly benefit from a collaborative approach that integrates chemistry, biology, and materials science.

In the realm of materials science, this compound could be used as a functional monomer for the creation of "smart" polymers and hydrogels. mdpi.com These materials could exhibit stimuli-responsive behavior, changing their properties in response to specific biological signals like pH or the presence of certain carbohydrates. Such materials could find applications in tissue engineering, regenerative medicine, and controlled drug release systems.

The synergy between chemistry and biology will be crucial for elucidating the detailed molecular interactions of this compound with biological systems. ucsb.edu Understanding how the morpholinoethoxy group influences binding affinity and specificity will be key to designing more effective therapeutic and diagnostic agents. This interdisciplinary approach will be essential to unlock the full potential of this versatile compound and translate its promise into tangible benefits for science and medicine.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.